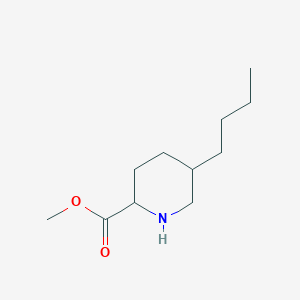

Methyl 5-butylpiperidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-butylpiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-butylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with butyl bromide in the presence of a base such as sodium hydride. The resulting product is then esterified with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

| Conditions | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | 5-Butylpiperidine-2-carboxylic acid |

| Basic hydrolysis | NaOH/H₂O, heat | Sodium salt of the carboxylic acid |

-

Mechanism : Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl .

-

Applications : Hydrolysis is a key step in prodrug activation or synthesizing bioactive molecules .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation or acylation reactions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | Alkyl halides, base | N-Alkylated piperidine derivatives |

| Acylation | Acetyl chloride, pyridine | N-Acylated derivatives |

-

Example : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl-5-butylpiperidine-2-carboxylate .

-

Steric Effects : The bulky butyl group at position 5 may hinder substitution at the nitrogen, favoring regioselective reactions at less hindered sites .

Oxidation and Reduction Reactions

The piperidine ring and ester group are susceptible to redox transformations.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation of Piperidine | KMnO₄, acidic conditions | Pyridine derivative (via ring aromatization) |

| Reduction of Ester | LiAlH₄, ether | 5-Butylpiperidine-2-methanol |

-

Oxidation Mechanism : Strong oxidizing agents like KMnO₄ abstract hydrogen from the piperidine ring, leading to dehydrogenation and formation of a pyridine analog .

-

Reduction Specificity : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the piperidine ring .

Intramolecular Cyclization Reactions

The compound can participate in cyclization to form fused or bridged heterocycles.

| Conditions | Reagents | Product |

|---|---|---|

| Acid catalysis | HCl, heat | Tetrahydroquinoline analogs |

| Metal catalysis | Pd(OAc)₂, ligands | Bicyclic piperidine derivatives |

-

Example : Under acidic conditions, the ester group and piperidine nitrogen facilitate ring closure to form tricyclic structures .

-

Stereoselectivity : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions enable enantioselective cyclization .

Functionalization of the Butyl Side Chain

The butyl group undergoes typical alkane reactions, though steric hindrance may limit reactivity.

| Reaction Type | Reagents | Product |

|---|---|---|

| Halogenation | Br₂, light | 5-(Bromobutyl)piperidine-2-carboxylate |

| Dehydration | H₂SO₄, heat | Alkene derivative |

-

Radical Reactions : Light-mediated bromination selectively functionalizes the terminal carbon of the butyl chain .

Key Research Findings

-

Enzyme Inhibition : Derivatives of this compound exhibit moderate activity against acetylcholinesterase, suggesting potential in neurodegenerative disease research .

-

Synthetic Utility : Its ester group serves as a versatile handle for introducing fluorophores or bioactive moieties in drug discovery .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Methyl 5-butylpiperidine-2-carboxylate serves as an essential building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it versatile in synthetic pathways. For instance, it can undergo oxidation and reduction reactions to yield different derivatives, which are crucial in developing new compounds with desired properties.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic properties. It has been investigated for its activity against various biological targets, including antimicrobial and anticancer properties. A study demonstrated that derivatives of this compound showed significant efficacy against resistant strains of Mycobacterium tuberculosis, highlighting its potential as a candidate for tuberculosis treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The piperidine ring enhances binding affinity to biological targets, while the carboxylate group contributes to solubility and interaction with enzymes. Modifications to these structural features can significantly alter the compound's potency and selectivity against microbial targets.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound has a favorable safety profile, with half-maximal inhibitory concentrations (IC50) significantly higher than its antimicrobial minimum inhibitory concentration (MIC) values. This selectivity suggests that the compound may be developed further for therapeutic applications without harming human cells.

Tuberculostatic Activity

In comparative studies, derivatives of this compound were synthesized and tested for their antimycobacterial activity. The findings indicated superior efficacy compared to other analogs, with lower MIC values against resistant strains of M. tuberculosis. This positions the compound as a promising candidate for further development in treating tuberculosis.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to act as a precursor in drug development processes makes it invaluable for creating new therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile in synthetic pathways; undergoes various reactions |

| Medicinal Chemistry | Potential therapeutic applications | Efficacy against resistant M. tuberculosis strains |

| Biological Activity | Structure-activity relationship | Modifications alter potency/selectivity against microbes |

| Cytotoxicity Studies | Safety profile assessment | Selective toxicity towards microbial cells over human cells |

| Industrial Applications | Used in pharmaceutical production | Essential precursor in drug development processes |

Mécanisme D'action

The mechanism of action of Methyl 5-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act on various receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 5-butylpiperidine-2-carboxylate: A piperidine derivative with a butyl group.

Methyl 5-ethylpiperidine-2-carboxylate: Similar structure but with an ethyl group instead of a butyl group.

Methyl 5-propylpiperidine-2-carboxylate: Similar structure but with a propyl group.

Uniqueness

This compound is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets.

Propriétés

IUPAC Name |

methyl 5-butylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-4-5-9-6-7-10(12-8-9)11(13)14-2/h9-10,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLWDBJESMBYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(NC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.